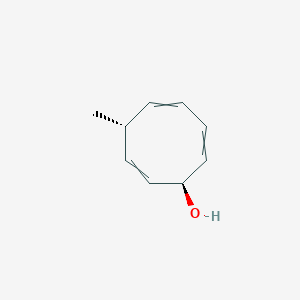
6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne is a complex organic compound characterized by its unique structure, which includes methoxymethyl groups and multiple unsaturated bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne typically involves multi-step organic reactions. One common approach is the alkylation of a suitable precursor with methoxymethyl chloride under basic conditions. This is followed by a series of reactions to introduce the dimethyl and dienyne functionalities. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes.
Scientific Research Applications
6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne involves its interaction with molecular targets through its functional groups. The methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, while the unsaturated bonds can undergo addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne: shares similarities with other dienyne compounds, such as 6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-7-yne and 6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-9-yne.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its combination of methoxymethyl groups and multiple unsaturated bonds makes it a versatile compound for various synthetic and research purposes.
Properties
CAS No. |
681272-68-4 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
InChI |
InChI=1S/C16H26O2/c1-7-8-9-16(12-17-5,13-18-6)11-15(4)10-14(2)3/h9,11-13H2,1-6H3 |
InChI Key |
NNGSEMIPLXDOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(CC(=C=C(C)C)C)(COC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


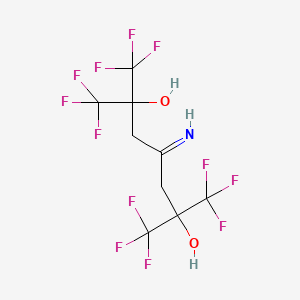
![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
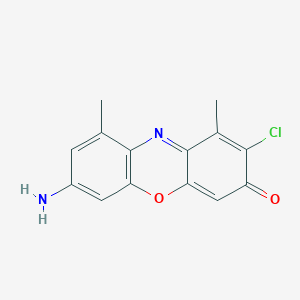
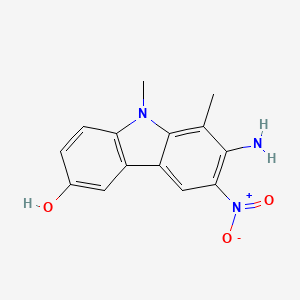
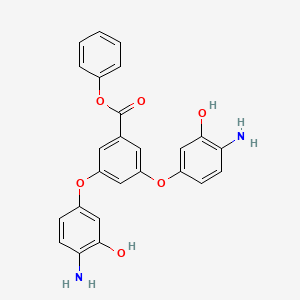
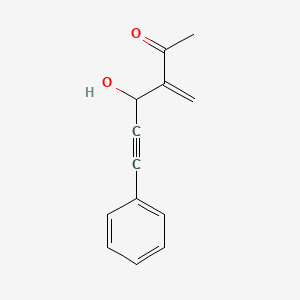

![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)

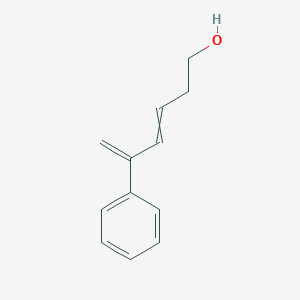
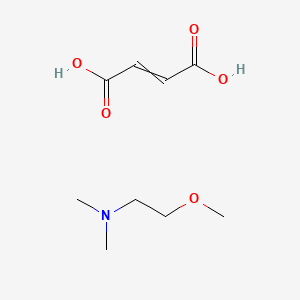
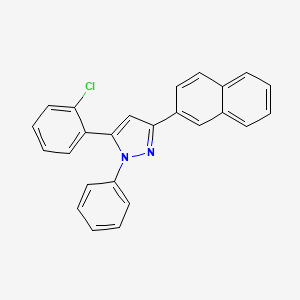
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)
